Benzoylacetaldehyde

Description

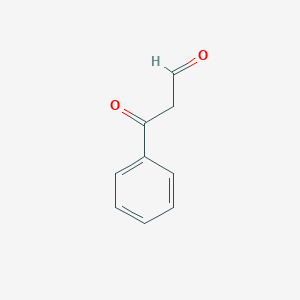

Structure

3D Structure

Properties

IUPAC Name |

3-oxo-3-phenylpropanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O2/c10-7-6-9(11)8-4-2-1-3-5-8/h1-5,7H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCSDAMGBOVWGEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30303854 | |

| Record name | benzoylacetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30303854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15397-33-8 | |

| Record name | benzoylacetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30303854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Keto-enol tautomerism in benzoylacetaldehyde

An In-Depth Technical Guide to the Keto-Enol Tautomerism of Benzoylacetaldehyde

This guide provides a comprehensive examination of the keto-enol tautomerism exhibited by this compound, a classic example of a β-dicarbonyl compound. Tailored for researchers, medicinal chemists, and professionals in drug development, this document synthesizes foundational principles with advanced analytical insights. We will explore the structural characteristics of the tautomers, the dynamics of their equilibrium, the environmental factors that govern this balance, and the spectroscopic methodologies essential for its characterization.

Keto-enol tautomerism is a fundamental concept in organic chemistry, describing a chemical equilibrium between a "keto" form (containing a carbonyl group) and an "enol" form (a hydroxyl group attached to a double-bonded carbon).[1][2] These are not resonance structures but distinct constitutional isomers that readily interconvert, typically through the migration of a proton and the shifting of adjacent π-electrons.[2]

While for simple aldehydes and ketones the equilibrium overwhelmingly favors the more stable keto form, the scenario is dramatically different for β-dicarbonyl compounds like this compound.[2] The 1,3-relationship of the two carbonyl groups enables the formation of a highly stable enol tautomer through two key stabilizing interactions: conjugation and intramolecular hydrogen bonding.[2][3] Understanding this equilibrium is paramount, as the distinct reactivity of each tautomer—the keto form as an electrophile and the enol as a nucleophile—dictates its role as a versatile building block in organic synthesis, particularly in the creation of heterocyclic compounds and complex pharmaceutical intermediates.[1][4][5]

Structural Analysis and Tautomeric Equilibrium

This compound (1-phenylbutane-1,3-dione) exists as a dynamic mixture of its keto and enol forms. The equilibrium is heavily skewed towards the enol tautomer due to its enhanced thermodynamic stability.

-

The Keto Form : Characterized by two distinct carbonyl groups (a ketone and an aldehyde) separated by a methylene (-CH₂-) group. The protons on this central carbon are acidic due to the electron-withdrawing effects of both adjacent carbonyls.

-

The Enol Form : Formed by the migration of an alpha-hydrogen to one of the carbonyl oxygens. The resulting structure features a hydroxyl group, a carbon-carbon double bond, and a remaining carbonyl group. This creates a conjugated π-system. Crucially, the geometry of the molecule allows the enolic hydroxyl proton to form a strong intramolecular hydrogen bond with the oxygen of the remaining carbonyl group, creating a highly stable, quasi-aromatic six-membered ring.[1][2][3]

The predominance of the enol form is a direct consequence of this intramolecular hydrogen bond, which significantly lowers the overall energy of the molecule. Computational studies and gas-phase experiments often show that benzoylacetone, a closely related compound, exists almost exclusively as the enol tautomer.[6]

Infrared (IR) and UV-Visible Spectroscopy

While less effective for precise quantification than NMR, IR and UV-Vis spectroscopy provide valuable qualitative confirmation of the tautomeric structures.

-

Infrared (IR) Spectroscopy:

-

Keto Form: Exhibits two sharp C=O stretching bands, one for the ketone (~1720 cm⁻¹) and one for the aldehyde (~1700 cm⁻¹).

-

Enol Form: Shows a single, conjugated C=O stretch at a lower frequency (~1600-1640 cm⁻¹), a C=C stretch (~1580 cm⁻¹), and a very broad O-H stretch (2500-3200 cm⁻¹) characteristic of strong intramolecular hydrogen bonding. [7][8]* UV-Visible Spectroscopy: The conjugated π-system of the enol tautomer results in a strong π→π* transition at a longer wavelength (higher λmax) compared to the isolated carbonyls of the keto form, which primarily show weaker n→π* transitions at shorter wavelengths. [9][10][11]This difference allows UV-Vis spectroscopy to be an effective tool for studying the kinetics of tautomerization. [9]

-

Conclusion and Outlook

The keto-enol tautomerism of this compound is a classic yet powerful illustration of how subtle structural features dictate molecular behavior. The equilibrium is dominated by the highly stabilized, intramolecularly hydrogen-bonded enol form. This preference, however, is delicately balanced and highly tunable by the surrounding chemical environment, particularly the polarity and hydrogen-bonding capability of the solvent.

For professionals in drug discovery and process chemistry, a thorough understanding and precise control of this tautomeric equilibrium are essential. The choice of solvent can dramatically alter the reactive species present in a solution, influencing reaction pathways, yields, and impurity profiles. The robust analytical protocols outlined herein, particularly quantitative NMR, provide the necessary tools to characterize, control, and ultimately leverage the unique chemical duality of this compound and related β-dicarbonyl systems in the synthesis of novel therapeutics and fine chemicals.

References

-

13C NMR spectroscopic study of the tautomeric equilibrium in p-phenyl substituted benzoylacetones . Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]

-

Kinetic Studies on the Keto-Enol Tautomeric Reactions of Benzoylacetones . J-Stage. Available at: [Link]

-

Synthesis of Phenylacetaldehyde from Benzaldehyde . YouTube. Available at: [Link]

-

Reversible shifting of a chemical equilibrium by light: the case of keto-enol tautomerism of a β-ketoester . ChemRxiv. Available at: [Link]

-

I3C NMR Spectroscopic Study of the Tautomeric Equilibrium in p-Phenyl Substituted Benzoy lacetones . RSC Publishing. Available at: [Link]

-

Solvent Effect over the Keto−Enol Tautomerization Equilibrium . ResearchGate. Available at: [Link]

-

Keto-Enol Tautomerism : Key Points . Master Organic Chemistry. Available at: [Link]

-

Enolization of Benzoylacetone in Aqueous Surfactant Solutions: A Novel Method for Determining Enolization Constants . The Journal of Physical Chemistry - ACS Publications. Available at: [Link]

-

Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR Revisiting a Classic Physical Chemistry Experiment . ACS Publications. Available at: [Link]

-

Tautomerism Detected by NMR . Encyclopedia.pub. Available at: [Link]

-

22.1: Keto-Enol Tautomerism . Chemistry LibreTexts. Available at: [Link]

-

Keto-enol tautomerism of benzoylacetone (β-diketone) . ResearchGate. Available at: [Link]

-

Benzoylacetone as a Building Block in Heterocyclic Synthesis: Synthesis of Polyfunctionally Substituted Pyridinethione and Its Derivatives . Scirp.org. Available at: [Link]

-

ULTRAVIOLET AND VISIBLE SPECTROSCOPY . eGyanKosh. Available at: [Link]

-

Substituent, Temperature and Solvent Effects on the Keto-Enol EQUILIBRIUM in -Ketoamides: A Nuclear Magnetic Resonance Study . CORE. Available at: [Link]

-

Synthesis of Phenylacetaldehyde from Benzaldehyde . Organic Chemistry Tutor. Available at: [Link]

-

Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers . ACS Omega. Available at: [Link]

-

Experimental and pK prediction aspects of tautomerism of drug-like molecules . ResearchGate. Available at: [Link]

-

22.1 Keto–Enol Tautomerism . OpenStax. Available at: [Link]

-

The Use of NMR Spectroscopy to Study Tautomerism . ResearchGate. Available at: [Link]

-

Tautomerism in drug discovery . PubMed. Available at: [Link]

-

Preparation of Benzaldehydes, Part 1: Electrophilic Formylation . YouTube. Available at: [Link]

-

Experimental and pKa prediction aspects of tautomerism of drug-like molecules . PubMed. Available at: [Link]

-

Keto-enol tautomerism and intramolecular hydrogen bonds in NTBD: cis... . ResearchGate. Available at: [Link]

-

UV-Vis Spectroscopy: Absorbance of Carbonyls . Master Organic Chemistry. Available at: [Link]

-

Tautomerism: Introduction, History, and Recent Developments in Experimental and Theoretical Methods . Wiley-VCH. Available at: [Link]

-

1.3: UV/Vis and IR Spectroscopy . Chemistry LibreTexts. Available at: [Link]

-

Let's not forget tautomers . PMC - NIH. Available at: [Link]

-

14.2a IR Spectra of Carbonyl Compounds | Organic Chemistry . YouTube. Available at: [Link]

-

UV-Vis and Infrared Spectroscopy | MCAT Crash Course . YouTube. Available at: [Link]

-

Kinetics and Thermodynamics of Tautomerization Reactions of 1,1‐ and 1,2‐Ethenediols . ResearchGate. Available at: [Link]

-

On the kinetics of tautomerism in drugs: New application of broadband dielectric spectroscopy . ResearchGate. Available at: [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. Buy this compound (EVT-435631) | 15397-33-8 [evitachem.com]

- 5. Benzoylacetone as a Building Block in Heterocyclic Synthesis: Synthesis of Polyfunctionally Substituted Pyridinethione and Its Derivatives [scirp.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. uobabylon.edu.iq [uobabylon.edu.iq]

- 8. youtube.com [youtube.com]

- 9. Kinetic Studies on the Keto-Enol Tautomeric Reactions of Benzoylacetones [jstage.jst.go.jp]

- 10. pubs.acs.org [pubs.acs.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

Chemical properties and reactivity of benzoylacetaldehyde

An In-depth Technical Guide to the Chemical Properties and Reactivity of Benzoylacetaldehyde

Abstract

This compound (3-oxo-3-phenylpropanal) is a quintessential β-dicarbonyl compound that serves as a highly versatile and valuable building block in modern organic synthesis. Its unique structural feature—a 1,3-dicarbonyl moiety—governs its chemical behavior, most notably its existence as a stable enol tautomer. This guide provides a comprehensive exploration of the synthesis, structural characteristics, and multifaceted reactivity of this compound. We will delve into the mechanistic underpinnings of its keto-enol tautomerism, the generation and reactivity of its corresponding enolate, and its pivotal role as a precursor in the synthesis of important heterocyclic systems such as pyrazoles and pyrimidines. Detailed experimental protocols and mechanistic diagrams are provided to offer both theoretical understanding and practical insights for laboratory applications.

Synthesis and Molecular Structure

This compound is not typically available as a stable, isolated compound in its pure diketo form due to its strong tendency to enolize or polymerize. It is most commonly prepared and used in situ or as its sodium salt.

Primary Synthesis: Claisen Condensation

The most prevalent and efficient synthesis of this compound is achieved through a Claisen condensation reaction.[1] This method involves the condensation of acetophenone with an ester, typically ethyl formate, in the presence of a strong base like sodium ethoxide.

Causality of Experimental Choice: The Claisen condensation is ideal for this transformation because it efficiently forms a carbon-carbon bond between the α-carbon of a ketone (acetophenone) and the carbonyl carbon of an ester (ethyl formate). The use of a strong base is critical to deprotonate the α-carbon of acetophenone, generating the necessary nucleophilic enolate. The final product is isolated as the thermodynamically stable sodium enolate salt, which is less prone to self-condensation or degradation than the free β-dicarbonyl.

Experimental Protocol: Synthesis of this compound Sodium Salt

Materials:

-

Acetophenone

-

Ethyl formate

-

Sodium ethoxide (or sodium metal in absolute ethanol)

-

Anhydrous diethyl ether

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a solution of sodium ethoxide in absolute ethanol is prepared (or sodium metal is cautiously dissolved in absolute ethanol).

-

The solution is cooled in an ice bath, and a mixture of acetophenone and ethyl formate is added dropwise with continuous stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours or until the reaction is complete (monitored by TLC).

-

The resulting precipitate, the sodium salt of this compound enol, is collected by filtration.

-

The salt is washed with anhydrous diethyl ether to remove unreacted starting materials and dried under vacuum.

-

The free this compound can be generated by careful acidification of an aqueous solution of the sodium salt, typically with a weak acid like acetic acid, followed by extraction. However, it is often used directly in its salt form for subsequent reactions.

Keto-Enol Tautomerism: The Dominant Enol Form

Like other β-dicarbonyl compounds, this compound exists as an equilibrium mixture of its keto and enol tautomers.[2] However, for this compound, this equilibrium overwhelmingly favors the enol form.[3][4]

The stability of the enol tautomer is attributed to two primary factors:

-

Conjugation: The enol form creates a conjugated system that extends from the phenyl ring through the double bond and the carbonyl group, significantly increasing molecular stability.

-

Intramolecular Hydrogen Bonding: A strong intramolecular hydrogen bond forms between the enolic hydroxyl group and the carbonyl oxygen, creating a stable, quasi-six-membered ring.[3]

This pronounced stability means that for most practical purposes and in most solvents, this compound exists almost exclusively as (Z)-3-hydroxy-1-phenylprop-2-en-1-one.[5]

Caption: Keto-Enol Tautomeric Equilibrium of this compound.

Spectroscopic Evidence

Spectroscopic data provides definitive proof of the dominance of the enol form.

| Spectroscopic Data | Keto Form (Expected) | Enol Form (Observed) |

| ¹H NMR | Aldehydic proton (~9-10 ppm), Methylene protons (~3-4 ppm) | Enolic OH proton (highly deshielded, >12 ppm), Vinyl protons (~6-8 ppm), No distinct methylene signal |

| ¹³C NMR | Two carbonyl carbons (~190-200 ppm) | One ketonic carbonyl (~185 ppm), Olefinic carbons (~100-160 ppm) |

| IR Spectroscopy | Two distinct C=O stretches (~1720 cm⁻¹ and ~1680 cm⁻¹) | One C=O stretch (lower frequency due to conjugation and H-bonding, ~1600-1640 cm⁻¹), Broad O-H stretch (~2500-3200 cm⁻¹), C=C stretch (~1580 cm⁻¹) |

Chemical Reactivity: A Duality of Nucleophilicity and Electrophilicity

The reactivity of this compound is dictated by its β-dicarbonyl nature, allowing it to function as both a potent nucleophile (via its enolate) and an electrophile.

Acidity and Enolate Formation

The methylene protons situated between the two carbonyl groups in the keto form are significantly acidic (pKa ≈ 9-11), much more so than those adjacent to a single carbonyl group (pKa ≈ 18-20).[6] This is because the resulting conjugate base, the enolate, is highly stabilized by resonance, delocalizing the negative charge over both oxygen atoms and the central carbon atom.[3][6] This resonance-stabilized structure makes the enolate a "soft" nucleophile.[7]

Caption: Resonance Structures of the this compound Enolate.

Nucleophilic Reactions of the Enolate

The enolate of this compound readily reacts with a variety of electrophiles. However, its most significant application lies in condensation reactions that form heterocyclic rings, which leverages its structure as a 1,3-dicarbonyl equivalent.

Electrophilic Nature and Condensation Reactions

While the enol form predominates, the carbonyl groups can still act as electrophilic centers for nucleophilic attack. The aldehyde carbonyl is generally more reactive towards nucleophiles than the ketone carbonyl, whose electrophilicity is diminished by resonance with the phenyl ring.[8][9]

This dual reactivity is masterfully exploited in the synthesis of heterocycles, where this compound provides a three-carbon (C-C-C) fragment that reacts with dinucleophiles.

Caption: General Workflow for Heterocyclic Synthesis.

Applications in Heterocyclic Synthesis

This compound is a premier starting material for constructing five- and six-membered heterocyclic rings with significant pharmaceutical relevance.[1][10]

Synthesis of Pyrazoles

The Knorr pyrazole synthesis and related methods utilize the reaction of a 1,3-dicarbonyl compound with hydrazine or its derivatives to produce pyrazoles.[11] Pyrazoles are a core scaffold in many FDA-approved drugs, such as the anti-inflammatory agent Celecoxib.[12][13]

Experimental Protocol: Synthesis of 3-Phenyl-1H-pyrazole

Materials:

-

This compound sodium salt

-

Hydrazine hydrate

-

Ethanol

-

Acetic acid

Procedure:

-

Dissolve the this compound sodium salt in ethanol.

-

Add hydrazine hydrate to the solution. The reaction involves initial nucleophilic attack of a hydrazine nitrogen on one carbonyl, followed by intramolecular cyclization via attack of the second nitrogen on the other carbonyl, and subsequent dehydration.[11]

-

The mixture is typically heated under reflux for 1-2 hours.

-

After cooling, the reaction is acidified slightly with acetic acid to neutralize any remaining base and facilitate product precipitation.

-

The product, 3-phenyl-1H-pyrazole, is isolated by filtration, washed with cold water, and can be recrystallized from an appropriate solvent like ethanol/water.

Synthesis of Pyrimidines

Pyrimidines, fundamental components of nucleic acids, can be synthesized by reacting this compound with compounds containing an N-C-N fragment, such as urea, thiourea, or guanidine.[14] This is a variation of the Biginelli reaction.[15]

Experimental Protocol: Synthesis of 5-Benzoyl-4-methyl-6-phenyl-3,4-dihydropyrimidin-2(1H)-one

Note: The specific example cited in the literature often involves benzoylacetone rather than this compound. The protocol is adapted here for conceptual illustration of the reaction type. A more direct pyrimidine synthesis from this compound would react it with urea.

Materials:

-

This compound

-

Urea

-

A simple aldehyde (e.g., benzaldehyde for a different substitution pattern)

-

Ethanol

-

Catalytic amount of acid (e.g., HCl)

Procedure:

-

A mixture of this compound (1 equivalent), urea (1.5 equivalents), and another aldehyde (1 equivalent, if making a tri-substituted pyrimidine) is dissolved in ethanol.[14]

-

A catalytic amount of concentrated HCl is added to the mixture.[14]

-

The reaction mixture is refluxed for several hours. The mechanism involves the condensation of the N-C-N unit with the C-C-C unit of the β-dicarbonyl.

-

Upon cooling, the pyrimidine derivative precipitates from the solution.

-

The solid product is collected by filtration, washed with cold ethanol, and dried. Recrystallization may be performed to achieve higher purity.

Conclusion

This compound represents a classic yet powerful tool in the arsenal of synthetic organic chemists. Its properties are fundamentally rooted in the principles of β-dicarbonyl chemistry, particularly the pronounced stability of its enol tautomer. This structural feature not only defines its physical state but also orchestrates its reactivity, enabling it to serve as a versatile three-carbon synthon. The efficient and high-yield synthesis of medicinally vital heterocyclic scaffolds like pyrazoles and pyrimidines underscores its enduring importance in drug discovery and development. A thorough understanding of its tautomeric equilibrium and dual reactivity is paramount for any scientist seeking to exploit its full synthetic potential.

References

-

Title: Video: Types of Enols and Enolates - JoVE Source: JoVE (Journal of Visualized Experiments) URL: [Link]

-

Title: Enolates of β-Dicarbonyl Compounds Source: University of Calgary URL: [Link]

-

Title: β-DICARBONYL ENOLATES: A NEW CLASS OF NEUROPROTECTANTS - PMC Source: National Center for Biotechnology Information (NCBI) URL: [Link]

-

Title: SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY Source: Semantic Scholar URL: [Link]

-

Title: Tautomers of Dicarbonyl Compounds: Videos & Practice Problems Source: Pearson URL: [Link]

-

Title: synthesis of pyrazoles - YouTube Source: YouTube URL: [Link]

-

Title: SYNTHESIS OF PYRIMIDINE DERIVATIVES Source: Mansoura University URL: [Link]

-

Title: Benzoylacetone as a Building Block in Heterocyclic Synthesis: Synthesis of Polyfunctionally Substituted Pyridinethione and Its Derivatives Source: Scirp.org URL: [Link]

-

Title: Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates Source: Journal of the Turkish Chemical Society, Section A: Chemistry URL: [Link]

-

Title: Benzoylacetone as a Building Block in Heterocyclic Synthesis: Synthesis of Polyfunctionally Substituted Pyridinethione and Its Derivatives Source: Scirp.org URL: [Link]

-

Title: What do you expect, benzaldehyde to be more reactive or less reactive in nucleophilic addition reaction than propanal? Source: Quora URL: [Link]

-

Title: Keto-Enol Tautomerism : Key Points Source: Master Organic Chemistry URL: [Link]

-

Title: Reactivity of Benzaldehyde between aldehydes [closed] Source: Chemistry Stack Exchange URL: [Link]

-

Title: Enolization of Benzoylacetone in Aqueous Surfactant Solutions: A Novel Method for Determining Enolization Constants Source: The Journal of Physical Chemistry - ACS Publications URL: [Link]

Sources

- 1. Buy this compound (EVT-435631) | 15397-33-8 [evitachem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Video: Types of Enols and Enolates [jove.com]

- 4. Tautomers of Dicarbonyl Compounds Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. uobabylon.edu.iq [uobabylon.edu.iq]

- 7. β-DICARBONYL ENOLATES: A NEW CLASS OF NEUROPROTECTANTS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. quora.com [quora.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. scirp.org [scirp.org]

- 11. youtube.com [youtube.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. chemrevlett.com [chemrevlett.com]

- 14. Benzoylacetone as a Building Block in Heterocyclic Synthesis: Synthesis of Polyfunctionally Substituted Pyridinethione and Its Derivatives [scirp.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

The Versatile Precursor: An In-depth Technical Guide to Benzoylacetaldehyde in Organic Synthesis

For Immediate Release – A comprehensive guide for researchers, scientists, and drug development professionals on the strategic applications of benzoylacetaldehyde (3-oxo-3-phenylpropanal), a pivotal precursor in modern organic synthesis. This document provides an in-depth exploration of its synthesis, structural nuances, and extensive utility in the construction of diverse molecular architectures, particularly heterocyclic scaffolds of high pharmaceutical relevance.

Introduction: The Unique Reactivity of a β-Ketoaldehyde

This compound, with the systematic IUPAC name 3-oxo-3-phenylpropanal, is an aromatic β-ketoaldehyde that serves as a highly versatile and reactive building block in organic chemistry.[1] Its structure, featuring both an aldehyde and a ketone separated by a methylene group, provides a unique platform for a wide array of chemical transformations. The acidic nature of the α-hydrogens, flanked by two carbonyl groups, and the differential reactivity of the aldehyde and ketone functionalities are central to its synthetic utility.[2] This guide will delve into the synthesis of this precursor and its application in constructing key heterocyclic systems such as pyrazoles, isoxazoles, and pyrimidines, which are foundational motifs in numerous therapeutic agents.

Key Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₈O₂ | [1] |

| Molecular Weight | 148.16 g/mol | [1] |

| CAS Number | 15397-33-8 | [1] |

| IUPAC Name | 3-oxo-3-phenylpropanal | [1] |

Synthesis of this compound: The Claisen Condensation

The most common and efficient method for preparing this compound is through a crossed Claisen condensation.[3][4][5] This reaction involves the base-mediated condensation of acetophenone with an ester of formic acid, typically ethyl formate or methyl formate.[6] The choice of a strong, non-nucleophilic base is critical to drive the equilibrium towards the product by deprotonating the resulting β-dicarbonyl compound.[7][8] Sodium ethoxide or sodium amide are commonly employed for this purpose.[9]

The causality behind this choice of reaction lies in the acidity of the α-protons of the ketone. A strong base, such as sodium ethoxide, abstracts a proton from the methyl group of acetophenone to generate a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl formate. The subsequent collapse of the tetrahedral intermediate and elimination of an ethoxide ion yields the sodium salt of this compound.[6][7] Acidification of this salt in the final step furnishes the desired 3-oxo-3-phenylpropanal.

Experimental Protocol: Synthesis of this compound Sodium Salt

This protocol is adapted from established Claisen condensation procedures for analogous compounds.[9]

Materials:

-

Sodium ethoxide

-

Ethyl acetate (dry)

-

Acetophenone

-

Diethyl ether (dry)

-

Acetic acid

-

Ice-water bath

Procedure:

-

To a cooled solution of dry ethyl acetate, add freshly prepared sodium ethoxide under an inert atmosphere, maintaining the temperature with a water bath.

-

After a short stirring period (approx. 15 minutes), add acetophenone to the mixture. The sodium salt of this compound will begin to precipitate.

-

Add a small amount of dry diethyl ether to facilitate the precipitation and allow the reaction to proceed for several hours.

-

Collect the precipitated sodium salt by filtration and wash thoroughly with dry ether until the filtrate is clear.

-

Air-dry the sodium salt. For the free aldehyde, dissolve the salt in cold water and acidify with acetic acid to precipitate this compound.

-

Filter the product, wash with water, and dry. The crude product can be purified by recrystallization.

Self-Validation: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The final product should be characterized by melting point determination and spectroscopic methods (NMR, IR, MS) to confirm its identity and purity.

Structural Analysis and Keto-Enol Tautomerism

A crucial aspect of this compound's chemistry is its existence as an equilibrium mixture of keto and enol tautomers.[10] The enol form is significantly stabilized by the formation of a six-membered intramolecular hydrogen-bonded ring, which creates a pseudo-aromatic system.[11] The position of this equilibrium is influenced by factors such as the solvent, temperature, and pH.[11] In nonpolar solvents, the enol form is generally favored, while polar protic solvents can disrupt the internal hydrogen bond, shifting the equilibrium towards the keto form.[12]

This tautomerism is readily observable through spectroscopic analysis, particularly NMR.

// Placeholder for actual images - replace with URLs to images of the structures // keto image URL: [Link] // enol image URL: [Link] // I will need to generate these images and host them to be used here. // For now, I will proceed with a text-based representation within the DOT script.

keto_structure [label="Ph-C(=O)-CH2-C(=O)H", shape=plaintext, fontcolor="#202124"]; enol_structure [label="Ph-C(OH)=CH-C(=O)H", shape=plaintext, fontcolor="#202124"];

keto_structure -> enol_structure [label=" tautomerization ", fontcolor="#4285F4"]; } Caption: Keto-enol tautomerism in this compound.

Spectroscopic Characterization Data

The following table summarizes the expected spectroscopic data for this compound, taking into account its tautomeric nature.

| Technique | Feature | Expected Signal(s) | Reference(s) |

| ¹H NMR | Aldehydic Proton (keto) | Singlet, ~δ 9.7-9.8 ppm | [2][13] |

| Methylene Protons (keto) | Singlet, ~δ 4.0 ppm | [6] | |

| Vinyl Proton (enol) | Doublet, ~δ 6.0-6.5 ppm | [10] | |

| Enolic Hydroxyl Proton | Broad singlet, downfield ~δ 12-15 ppm | [12] | |

| Aromatic Protons | Multiplet, ~δ 7.4-8.0 ppm | [14] | |

| ¹³C NMR | Ketone Carbonyl | ~δ 198 ppm | [15] |

| Aldehyde Carbonyl | ~δ 201 ppm | [2] | |

| Methylene Carbon (keto) | ~δ 45 ppm | [2] | |

| Vinyl Carbon (enol, CH) | ~δ 100-110 ppm | [12] | |

| Aromatic Carbons | ~δ 127-137 ppm | [14][15] | |

| IR (cm⁻¹) | C=O Stretch (ketone & aldehyde) | Strong, ~1680-1720 cm⁻¹ | [13] |

| C-H Stretch (aldehyde) | Two bands, ~2720 and ~2820 cm⁻¹ | [13] | |

| O-H Stretch (enol) | Broad, ~2500-3200 cm⁻¹ (H-bonded) | [10] | |

| Mass Spec (MS) | Molecular Ion (M⁺) | m/z = 148 | [1] |

| Major Fragments | m/z = 105 (Ph-CO⁺), 77 (Ph⁺) | [6] |

Applications in Heterocyclic Synthesis

This compound's 1,3-dicarbonyl structure makes it an ideal precursor for condensation reactions with dinucleophiles to form a variety of five- and six-membered heterocyclic rings.

Synthesis of Pyrazoles: The Knorr Synthesis

The Knorr pyrazole synthesis is a classic and highly efficient method for constructing the pyrazole ring system, a privileged scaffold in medicinal chemistry.[16] The reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[17] The use of a catalytic amount of acid, such as acetic acid, facilitates the reaction by protonating a carbonyl group, thereby increasing its electrophilicity.[18]

The mechanism proceeds through the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring.[17] When using this compound, the differential reactivity between the aldehyde and ketone can lead to regioselectivity, although mixtures of isomers are possible depending on the hydrazine substrate and reaction conditions.

This protocol is adapted from a procedure using the closely related ethyl benzoylacetate.[17]

Materials:

-

This compound

-

Hydrazine hydrate

-

1-Propanol

-

Glacial acetic acid

-

Water

Procedure:

-

In a suitable vial, combine this compound (e.g., 3 mmol) and an excess of hydrazine hydrate (e.g., 6 mmol).

-

Add 1-propanol as a solvent and a few drops of glacial acetic acid as a catalyst.

-

Heat the reaction mixture with stirring at approximately 100°C for 1 hour.

-

Monitor the reaction for the consumption of the starting material using TLC (e.g., mobile phase of 30% ethyl acetate/70% hexane).

-

Once the reaction is complete, add hot water to the mixture with stirring.

-

Allow the mixture to cool slowly to facilitate the precipitation of the product.

-

Collect the solid product by vacuum filtration using a Büchner funnel, wash with a small amount of cold water, and air dry.

-

The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Trustworthiness: The identity and purity of the synthesized pyrazole should be confirmed by melting point analysis and spectroscopic techniques (¹H NMR, ¹³C NMR, MS). Comparison of the data with literature values for the expected product validates the success of the synthesis.

Synthesis of Isoxazoles

The reaction of 1,3-dicarbonyl compounds with hydroxylamine provides a direct route to the isoxazole ring system, another important heterocycle in drug discovery.[19] The mechanism is analogous to the pyrazole synthesis, involving the formation of an oxime intermediate, followed by cyclization and dehydration.[20]

This is a general procedure based on the reaction of 1,3-dicarbonyls with hydroxylamine.[19][20]

Materials:

-

This compound

-

Hydroxylamine hydrochloride

-

Sodium acetate or another base

-

Ethanol

-

Water

Procedure:

-

Dissolve this compound, hydroxylamine hydrochloride, and sodium acetate in ethanol. The base is used to liberate the free hydroxylamine from its salt.

-

Reflux the reaction mixture for several hours (e.g., 6 hours), monitoring by TLC.

-

After the reaction is complete, concentrate the mixture under reduced pressure.

-

Pour the concentrated mixture into ice-water to precipitate the isoxazole product.

-

Collect the solid by filtration, wash with water, and purify by recrystallization.

Synthesis of Pyrimidines

This compound can serve as the three-carbon component in the synthesis of pyrimidines.[21] The Biginelli reaction or similar condensations with urea, thiourea, or amidines can be employed.[21] This typically involves an acid-catalyzed cyclocondensation.

This protocol is based on the reaction of the analogous benzoylacetone with urea.

Materials:

-

This compound

-

Urea or Thiourea

-

An aromatic aldehyde (for a Biginelli-type reaction)

-

Ethanol

-

Concentrated HCl (catalyst)

Procedure:

-

In ethanol, combine this compound, urea (or thiourea), and an appropriate aldehyde.

-

Add a catalytic amount of concentrated HCl.

-

Reflux the mixture for several hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to induce crystallization of the pyrimidine product.

-

Collect the product by filtration, wash with cold ethanol, and dry.

This compound in Coordination Chemistry

The enol form of this compound acts as an excellent bidentate ligand, coordinating to metal ions through its two oxygen atoms to form stable chelate rings.[10] The resulting metal complexes have applications in catalysis and materials science. The synthesis of these complexes is generally straightforward, involving the reaction of a metal salt with the ligand in a suitable solvent.[12][22]

General Synthesis of Metal-Benzoylacetaldehyde Complexes

-

Dissolve the metal salt (e.g., acetates, chlorides, or nitrates of Cu(II), Ni(II), Co(II), etc.) in a solvent such as ethanol or methanol.

-

Add a solution of this compound in the same solvent to the metal salt solution.

-

Often, the addition of a weak base is required to deprotonate the enol and facilitate coordination.

-

The complex will often precipitate from the solution upon formation or after a period of stirring or refluxing.

-

The product is isolated by filtration, washed, and dried.

Characterization of these coordination compounds involves techniques such as IR spectroscopy (to observe shifts in the C=O stretching frequency upon coordination), elemental analysis, and single-crystal X-ray diffraction to determine the precise coordination geometry.[22]

Conclusion and Future Outlook

This compound is a powerful and versatile precursor in organic synthesis, offering efficient pathways to a multitude of valuable chemical entities. Its unique structural features, particularly the presence of two reactive carbonyl groups and the propensity for keto-enol tautomerism, allow for the construction of complex molecules, most notably a wide range of pharmacologically relevant heterocycles. The protocols outlined in this guide demonstrate the practical utility of this compound in the synthesis of pyrazoles, isoxazoles, and pyrimidines, as well as its role as a ligand in coordination chemistry. As the demand for novel therapeutic agents continues to grow, the strategic application of foundational building blocks like this compound will remain a cornerstone of innovation in drug discovery and development.

References

-

LookChem. (n.d.). This compound sodium salt. Retrieved from [Link]

-

Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

-

Asian Journal of Research in Chemistry. (n.d.). Synthesis and Characterization of Novel Isoxazole derivatives. Retrieved from [Link]

- Shah, A., & Shah, A. A. (n.d.). Spectroscopic Studies and Keto-Enol Tautomeric Effect of Newer Schiff Bases of ortho-Hydroxy- benzaldehyde/naphthaldehyd. Asian Journal of Chemistry.

-

The Royal Society of Chemistry. (n.d.). 1H NMR spectrum of Compound 32. Retrieved from [Link]

-

YouTube. (2019, January 19). synthesis of isoxazoles. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of 1-benzoylacetone. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of benzoylacetone. Retrieved from [Link]

-

ResearchGate. (n.d.). Spectroscopic studies of keto–enol tautomeric equilibrium of azo dyes. Retrieved from [Link]

-

SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Retrieved from [Link]

-

Human Metabolome Database. (2012, September 11). Showing metabocard for 3-Phenylpropanal (HMDB0033716). Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

OpenStax. (2023, September 20). 23.7 The Claisen Condensation Reaction. Retrieved from [Link]

-

The Claisen Condensation. (n.d.). Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis route for compound 1 2.2.4. Synthesis of sodium.... Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Claisen Condensation. Retrieved from [Link]

-

NIST. (n.d.). Benzeneacetaldehyde. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]

-

NIST. (n.d.). Benzeneacetaldehyde. Retrieved from [Link]

-

Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]

-

PubChem. (n.d.). Benzenepropanal. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (n.d.). Keto-enol tautomerism of benzoylacetone (β-diketone). Retrieved from [Link]

-

ACS Publications. (n.d.). Keto-Enol Tautomerism in β-Dicarbonyls Studied by Nuclear Magnetic Resonance Spectroscopy.1 I. Proton Chemical Shifts and Equilibrium Constants of Pure Compounds. Retrieved from [Link]

-

PMC. (2020, November 20). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Characterization of Some Metal Complexes of [1-(4- Bromo-2-Methyl-Phenyl)-3-(4-Methoxybenzoyl)-Thiourea. Retrieved from [Link]benzoyl-Thiourea)

Sources

- 1. This compound | C9H8O2 | CID 294433 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzenepropanal | C9H10O | CID 7707 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]

- 4. Claisen Condensation [organic-chemistry.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. lookchem.com [lookchem.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. prepchem.com [prepchem.com]

- 10. asianpubs.org [asianpubs.org]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. rsc.org [rsc.org]

- 15. organicchemistrydata.org [organicchemistrydata.org]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. Organic Syntheses Procedure [orgsyn.org]

- 18. hmdb.ca [hmdb.ca]

- 19. spectrabase.com [spectrabase.com]

- 20. Organic Syntheses Procedure [orgsyn.org]

- 21. Benzeneacetaldehyde [webbook.nist.gov]

- 22. Showing Compound 3-Phenylpropanal (FDB011835) - FooDB [foodb.ca]

An In-depth Technical Guide to the Stability and Storage of Benzoylacetaldehyde

Abstract

Benzoylacetaldehyde (IUPAC name: 3-oxo-3-phenylpropanal) is a versatile β-ketoaldehyde intermediate crucial in various organic syntheses.[1] However, its utility is often hampered by inherent chemical instability. This guide provides a comprehensive overview of the critical factors governing the stability of this compound, focusing on its unique physicochemical properties, predominant degradation pathways, and evidence-based protocols for optimal storage and handling. We will delve into the pivotal role of keto-enol tautomerism, the influence of environmental factors such as temperature, atmosphere, and light, and provide actionable recommendations for researchers, scientists, and drug development professionals to ensure the integrity and purity of this valuable reagent.

Introduction: The Challenge of a Reactive Intermediate

This compound (C₉H₈O₂) is a dicarbonyl compound featuring both an aldehyde and a ketone functional group separated by a methylene bridge.[1] This structure makes it a valuable precursor for the synthesis of heterocyclic compounds, pharmaceuticals, and other complex organic molecules.[2] The primary challenge in utilizing this compound lies in its pronounced instability. As a β-dicarbonyl compound, the methylene protons exhibit significant acidity, making the molecule susceptible to a variety of degradation reactions, including self-condensation, polymerization, and oxidation.[2][3] Understanding the underlying chemical principles that dictate its stability is paramount for its successful application in research and development.

The Central Role of Keto-Enol Tautomerism

The most critical aspect of this compound's chemistry is its existence as a dynamic equilibrium of two tautomeric forms: the keto form (3-oxo-3-phenylpropanal) and the enol form (3-hydroxy-3-phenylpropenal).[1][4]

-

Keto Form: The classic dicarbonyl structure.

-

Enol Form: Characterized by a carbon-carbon double bond and a hydroxyl group. This form is significantly stabilized by the formation of a six-membered intramolecular hydrogen bond between the enolic hydroxyl group and the aldehyde's carbonyl oxygen.[1][5]

In nonpolar solvents, the equilibrium heavily favors the stabilized enol tautomer, often accounting for over 90% of the mixture.[1] In polar, protic solvents like water, this intramolecular hydrogen bond is disrupted, shifting the equilibrium more towards the keto form.[1] This tautomerism is not merely a structural curiosity; it dictates the molecule's reactivity and stability.[2][4] The enol form, while stabilized, is also electron-rich and can be susceptible to oxidation. The keto form's aldehyde group is a prime target for nucleophilic attack and condensation reactions.

Caption: Keto-Enol tautomerism of this compound.

Factors Influencing Stability and Decomposition Pathways

Several environmental factors can accelerate the degradation of this compound. The primary decomposition pathways are oxidation and self-condensation or polymerization.

-

Atmosphere (Oxygen & Moisture): Aldehydes are notoriously susceptible to oxidation by atmospheric oxygen, which can convert the aldehyde group into a carboxylic acid (benzoic acid in this case, after potential cleavage). The presence of moisture can facilitate this process and also potentially catalyze condensation reactions. Therefore, storage under an inert atmosphere (e.g., nitrogen or argon) is a critical requirement.[6]

-

Temperature: Elevated temperatures increase the rate of all chemical reactions, including decomposition. Kinetic energy overcomes activation barriers for degradation pathways like self-condensation. Low temperatures are essential to minimize these processes.

-

Light: Many organic compounds, especially those with conjugated systems like the enol form of this compound, are sensitive to light. UV radiation can provide the energy to initiate radical reactions, leading to polymerization or other unwanted side reactions. Protection from light is mandatory.[7]

-

pH (Acids and Bases): Both acid and base can catalyze keto-enol tautomerism and subsequent degradation reactions.[4] Strong bases will readily deprotonate the acidic α-carbon, forming an enolate that is highly nucleophilic and prone to aldol-type condensation reactions.[3][8] Strong acids can also catalyze condensation and other rearrangements. The material should be kept in a neutral environment, free from acidic or basic contaminants.

Recommended Storage and Handling Protocols

Based on the inherent instability of this compound, the following protocols are strongly recommended to preserve its integrity.

Storage Conditions

The primary goal is to mitigate all factors that promote degradation. The consensus from safety data sheets and chemical best practices points to stringent storage conditions.

| Parameter | Recommendation | Rationale |

| Temperature | 2–8 °C | Minimizes the rate of decomposition reactions. |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation of the aldehyde group and degradation from atmospheric moisture.[6][7] |

| Container | Tightly sealed, amber glass vial/bottle | Protects from light and prevents ingress of air and moisture.[7] |

| Purity | Store in high purity form | Impurities can catalyze decomposition. |

Note: While some suppliers may recommend room temperature for related, more stable β-dicarbonyl compounds like benzoylacetone, the aldehyde functionality in this compound makes it significantly more reactive and necessitates refrigerated storage.[9]

Handling Procedures

Proper handling is as crucial as correct storage.

-

Inert Atmosphere: Whenever possible, handle the material in a glovebox or glove bag under an inert atmosphere to prevent exposure to air and moisture.

-

Minimize Exposure: If a glovebox is unavailable, work quickly. Blanket the container with a stream of nitrogen or argon before and after dispensing the material.

-

Use Clean Equipment: Use clean, dry spatulas and glassware to avoid introducing contaminants that could catalyze decomposition.

-

Avoid Heat: Do not handle near heat sources. Use pre-chilled solvents if preparing solutions for immediate use.

Analytical Methods for Assessing Purity and Degradation

Regularly assessing the purity of this compound is crucial. The following techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is an excellent tool to verify the structure and assess purity. The presence of both keto and enol tautomers will be evident, and their ratio can be determined.[5] Degradation products, such as benzoic acid or condensation polymers, will present new, identifiable signals.

-

High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector can be used to quantify the purity of a sample and detect non-volatile impurities. A stability-indicating method can be developed to track the decrease in the main peak area and the increase of degradation product peaks over time.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities or degradation products.

Experimental Protocol: A Representative Stability Study Workflow

To quantitatively assess stability under specific laboratory conditions, the following workflow can be implemented.

Caption: Workflow for a comprehensive stability study.

Methodology:

-

Initial Analysis (T=0): Upon receipt, immediately analyze a sample of the this compound lot using ¹H NMR and a validated HPLC method to establish its initial purity and tautomeric ratio.

-

Aliquoting: Under a strict inert atmosphere (e.g., in a glovebox), aliquot the compound into several small, amber glass vials with Teflon-lined caps.

-

Storage: Place sets of vials under different storage conditions to be tested (e.g., recommended vs. stressed conditions as outlined in the diagram).

-

Time-Point Testing: At predetermined intervals (e.g., 1 week, 1 month, 3 months, 6 months), remove one vial from each storage condition.

-

Analysis: Allow the vial to equilibrate to room temperature before opening. Immediately perform HPLC and NMR analysis to determine the purity.

-

Data Evaluation: Plot purity (%) versus time for each condition. This data allows for the determination of the compound's shelf-life under ideal conditions and quantifies the impact of adverse conditions.

Conclusion

The chemical integrity of this compound is fundamentally linked to the management of its keto-enol tautomerism and its sensitivity to environmental factors. Its inherent reactivity, particularly the aldehyde functional group, necessitates stringent protective measures. The optimal strategy for maintaining the stability and purity of this compound is a combination of refrigerated storage (2-8°C) , protection from light , and, most critically, strict exclusion of atmospheric oxygen and moisture by storage and handling under an inert gas . By adhering to these protocols and implementing routine analytical verification, researchers can ensure the reliability of this important synthetic building block in their experimental workflows.

References

-

Scharlab. UN1990 Benzaldehyde Analytical Grade Safety Data Sheet. [Online] Available at: [Link]

-

Techno PharmChem. BENZALDEHYDE Safety Data Sheet. [Online] Available at: [Link]

-

Goldsmith, C. F., et al. (2009). Benzoxyl radical decomposition kinetics: formation of benzaldehyde + H, phenyl + CH2O, and benzene + HCO. The Journal of Physical Chemistry A, 113(29), 8251–8263. [Online] Available at: [Link]

-

Baba, H., & Takemura, T. (1989). Kinetic Studies on the Keto-Enol Tautomeric Reactions of Benzoylacetones. Yakugaku Zasshi, 109(6), 372-376. [Online] Available at: [Link]

-

Chem Service. Safety Data Sheet: 1-Benzoylacetone. [Online] Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 294433, this compound. [Online] Available at: [Link]

-

Bravo-Díaz, C., et al. (2000). Enolization of Benzoylacetone in Aqueous Surfactant Solutions: A Novel Method for Determining Enolization Constants. The Journal of Physical Chemistry B, 104(33), 8020–8028. [Online] Available at: [Link]

-

Fiveable. β-dicarbonyl compounds Definition. [Online] Available at: [Link]

-

Carl ROTH. Safety Data Sheet: Benzaldehyde. [Online] Available at: [Link]

-

Carl ROTH. Safety Data Sheet: Benzoylacetone. [Online] Available at: [Link]

-

Ekennia, A. C., et al. (2015). Keto-enol tautomerism of benzoylacetone (β-diketone). ResearchGate. [Online] Available at: [Link]

-

Ashenhurst, J. (2022). Keto-Enol Tautomerism: Key Points. Master Organic Chemistry. [Online] Available at: [Link]

-

OpenStax. (2023). 22.1 Keto–Enol Tautomerism. Organic Chemistry. [Online] Available at: [Link]

-

Liu, X. 8.3 β-dicarbonyl Compounds in Organic Synthesis. KPU Pressbooks. [Online] Available at: [Link]

-

University of Calgary. Enolates of β-Dicarbonyl Compounds. [Online] Available at: [Link]

-

Professor Dave Explains. (2018). Reactions of Beta-Dicarbonyl Compounds. [Online] Available at: [Link]

-

Montclair State University. Chapter 19 – Synthesis and Reactions of β-Dicarbonyl Compounds. [Online] Available at: [Link]

- Denisov, E. T., & Afanas'ev, I. B. (2004). Mechanisms of Decomposition of Initiators. Oxidation and Antioxidants in Organic Chemistry and Biology.

-

De Gues, W., et al. (1977). Benzoyl peroxide stability in pharmaceutical gel preparations. Journal of Pharmaceutical Sciences, 66(5), 718-722. [Online] Available at: [Link]

Sources

- 1. Buy this compound (EVT-435631) | 15397-33-8 [evitachem.com]

- 2. fiveable.me [fiveable.me]

- 3. uobabylon.edu.iq [uobabylon.edu.iq]

- 4. 22.1 KetoâEnol Tautomerism - Organic Chemistry | OpenStax [openstax.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

- 8. m.youtube.com [m.youtube.com]

- 9. carlroth.com:443 [carlroth.com:443]

Methodological & Application

Application Notes and Protocols for the Synthesis of Pyrazoles from Benzoylacetaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Pyrazole Scaffold

The pyrazole nucleus is a cornerstone of medicinal chemistry, forming the structural core of a multitude of therapeutic agents. Its prevalence in pharmaceuticals stems from its ability to engage in a wide range of biological interactions, acting as a versatile scaffold for the design of enzyme inhibitors, receptor antagonists, and other bioactive molecules. The synthesis of pyrazole derivatives is, therefore, a critical task in the discovery and development of new drugs. This application note provides a detailed and scientifically grounded protocol for the synthesis of pyrazoles, specifically focusing on the reaction of benzoylacetaldehyde with hydrazine, a classic and reliable method known as the Knorr pyrazole synthesis.

The Knorr Pyrazole Synthesis: A Mechanistic Overview

The Knorr pyrazole synthesis, first reported in the late 19th century, is a robust and widely employed method for the construction of the pyrazole ring. The reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1] In the context of this protocol, this compound serves as the 1,3-dicarbonyl component, reacting with hydrazine (or its hydrate) to yield 3-phenyl-1H-pyrazole.

The reaction is typically acid-catalyzed and proceeds through a well-established mechanism. The initial step involves the nucleophilic attack of one of the nitrogen atoms of hydrazine on one of the carbonyl groups of this compound, forming a hydrazone intermediate. This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group. The resulting cyclic intermediate then undergoes dehydration to afford the stable, aromatic pyrazole ring.[2]

Experimental Protocol: Synthesis of 3-Phenyl-1H-pyrazole

This protocol details the synthesis of 3-phenyl-1H-pyrazole from this compound and hydrazine hydrate.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |

| This compound | 148.16 | 10 | 1.48 g |

| Hydrazine hydrate (~50-60%) | 50.06 | 20 | ~1.0 mL |

| Ethanol | 46.07 | - | 20 mL |

| Glacial Acetic Acid | 60.05 | catalytic | 3-4 drops |

Equipment:

-

Round-bottom flask (50 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Beaker (100 mL)

-

Büchner funnel and filter flask

-

Melting point apparatus

-

NMR spectrometer

Procedure:

-

Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.48 g, 10 mmol) in ethanol (20 mL).

-

Addition of Reagents: To the stirred solution, add hydrazine hydrate (~1.0 mL, 20 mmol) dropwise. A slight exotherm may be observed. Following the addition of hydrazine hydrate, add 3-4 drops of glacial acetic acid to the reaction mixture.

-

Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle or oil bath. Maintain the reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing cold water (50 mL). The product should precipitate as a solid.

-

Purification: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with cold water (2 x 10 mL). The crude 3-phenyl-1H-pyrazole can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield a crystalline solid.[3]

-

Drying: Dry the purified product in a desiccator or under vacuum to a constant weight.

Self-Validation and Characterization

To ensure the successful synthesis of 3-phenyl-1H-pyrazole, the following characterization data should be obtained and compared with literature values.

| Property | Expected Value |

| Appearance | White to off-white crystalline solid |

| Melting Point | 78-82 °C[4] |

| ¹H NMR (CDCl₃, δ) | 7.68-7.66 (d, 2H), 7.40-7.27 (m, 3H), 6.36 (s, 1H)[5] |

| ¹³C NMR (DMSO-d₆, δ) | 148.1, 139.4, 138.4, 128.3, 126.4, 124.0, 106.4[6] |

Safety Precautions

Hydrazine Hydrate: Hydrazine and its solutions are toxic, corrosive, and suspected carcinogens.[7][8] Handle hydrazine hydrate in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9] Avoid inhalation of vapors and contact with skin and eyes. In case of a spill, neutralize with a weak acid and absorb with an inert material.

This compound: this compound is an irritant.[10] Avoid contact with skin, eyes, and clothing. Use in a well-ventilated area and wear appropriate PPE.

Ethanol: Ethanol is a flammable liquid. Keep away from open flames and other ignition sources.

References

- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. (URL not available)

- SAFETY DATA SHEET - Fisher Scientific. (URL not available)

- "detailed experimental protocol for Knorr pyrazole synthesis" - Benchchem. (URL not available)

- Supporting Information - The Royal Society of Chemistry. (URL not available)

- UN1990 Benzaldehyde Analytical Grade. (URL not available)

- Benzaldehyde - Safety Data Sheet - ChemicalBook. (URL not available)

-

Synthesis of 3-phenyl-1H-pyrazole derivatives - Atlantis Press. (URL: [Link])

- Hydrazine. (URL not available)

-

3-Phenylpyrazole - Optional[13C NMR] - Chemical Shifts - SpectraBase. (URL: [Link])

-

Synthesis of 3-phenyl-1H-pyrazole Derivatives | Atlantis Press. (URL: [Link])

-

One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate - MDPI. (URL: [Link])

-

Synthesis and Biological Evaluation of Some Pyrazole-based Mannich Bases - RJPT. (URL: [Link])

-

Halogenations of 3-aryl-1H-pyrazol-5-amines - Beilstein Archives. (2021-09-24) (URL: [Link])

- CN1073432A - The preparation method of 3-(substituted-phenyl)

-

3-phenyl-1H-pyrazole | C9H8N2 | CID 17155 - PubChem - NIH. (URL: [Link])

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. beilstein-archives.org [beilstein-archives.org]

- 4. 3-Phenyl-1H-pyrazole 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. rbnainfo.com [rbnainfo.com]

- 9. researchgate.net [researchgate.net]

- 10. fishersci.com [fishersci.com]

Application of Benzoylacetaldehyde as a Chelating Agent for Metal Ions

An Application Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Preamble: The Unique Utility of Benzoylacetaldehyde in Coordination Chemistry

This compound (3-oxo-3-phenylpropanal) is a quintessential β-dicarbonyl compound that serves as a highly versatile and efficient chelating agent for a wide array of metal ions.[1] Its utility stems from a fundamental chemical property: keto-enol tautomerism.[2][3] This equilibrium between its keto and enol forms allows it to act as a potent bidentate, monoanionic ligand, forming stable, six-membered chelate rings with metal cations.[4] The resulting metal complexes exhibit diverse physicochemical properties, making them valuable in fields ranging from analytical chemistry and catalysis to materials science.[5][6][7]

This guide provides an in-depth exploration of the principles governing this compound chelation, detailed protocols for its application, and insights into the characterization of the resulting metal complexes. It is designed for researchers, chemists, and drug development professionals seeking to leverage the unique coordination chemistry of this ligand.

Fundamental Principles of Chelation

The Central Role of Keto-Enol Tautomerism

The chelating capability of this compound is intrinsically linked to its existence as an equilibrium mixture of two tautomeric forms: the keto form and the enol form.[8][9] In solution, the equilibrium shifts towards the enol tautomer, which is stabilized by the formation of an intramolecular hydrogen bond and a conjugated system involving the phenyl ring.[2][4]

Figure 1: Keto-enol tautomerism of this compound.

It is the deprotonated enol form (enolate) that acts as the chelating agent. The two oxygen atoms—one from the hydroxyl group and one from the carbonyl group—serve as the donor atoms, binding to a single metal ion to form a highly stable six-membered ring.[4]

The Chelate Effect and Complex Stability

The formation of a ring structure by a single ligand binding to a metal ion at two or more points is known as the chelate effect. This effect confers significant thermodynamic stability to the resulting complex compared to complexes formed with analogous monodentate ligands.[10] The stability of this compound-metal complexes is a direct consequence of this principle, driven by a favorable entropy change upon formation.[10] The strength of this interaction is quantified by the stability constant (or formation constant, β), a critical parameter for predicting the behavior of the complex in solution.[10][11]

Figure 2: Chelation of a divalent metal ion (M²⁺) by two this compound ligands.

Core Applications and Methodologies

The ability of this compound to form stable, often colored, and volatile complexes makes it a valuable tool in several scientific domains.

Analytical Chemistry: Metal Ion Detection and Quantification

This compound reacts with many transition metal ions (e.g., Cu²⁺, Fe³⁺, Ni²⁺, Co²⁺) to form intensely colored complexes.[12] This property is the basis for sensitive and selective spectrophotometric methods for metal ion quantification.[13][14] The procedure typically involves reacting the metal ion solution with the ligand under optimized pH conditions and measuring the absorbance of the resulting complex at its wavelength of maximum absorbance (λmax).

Key Advantages:

-

Sensitivity: High molar absorptivity of the complexes allows for the detection of metal ions at low concentrations (ppm or ppb levels).[14]

-

Selectivity: By controlling experimental conditions such as pH and using masking agents, it is possible to selectively determine a specific metal ion in a complex matrix.[15]

-

Cost-Effectiveness: Spectrophotometric methods are generally less expensive and more accessible than techniques like ICP-MS or Atomic Absorption Spectroscopy.[16]

Separation Science: Solvent Extraction

The neutral charge and organic nature of many this compound-metal complexes render them soluble in non-polar organic solvents. This property is exploited in solvent extraction techniques to separate metal ions from aqueous solutions.[5] By shaking an aqueous solution containing metal ions with an immiscible organic solvent containing this compound, the metal complexes are selectively partitioned into the organic phase, enabling separation and preconcentration.[17]

Catalysis and Materials Science

Metal complexes of β-diketones, including this compound, are widely used as catalysts in organic synthesis, such as in oxidation, polymerization, and cross-coupling reactions.[7][18] The ligand helps to stabilize the metal center and modulate its reactivity and selectivity.[6] Furthermore, these complexes can serve as precursors for the synthesis of advanced materials, including metal-organic frameworks (MOFs) and for creating thin films via chemical vapor deposition (CVD).[19]

Experimental Protocols

Protocol 1: Synthesis of a Representative Metal Complex: Bis(benzoylacetaldehydato)copper(II)

This protocol describes the synthesis of a stable Cu(II) complex. The causality behind the steps is explained to ensure a robust and reproducible procedure.

Objective: To synthesize and purify the neutral complex [Cu(C₉H₇O₂)₂].

Materials:

-

Copper(II) acetate monohydrate [Cu(OAc)₂·H₂O]

-

This compound

-

Ethanol (95%)

-

Deionized water

-

Ammonia solution (dilute, ~2 M)

Procedure:

-

Ligand Solution Preparation: Dissolve 2.0 mmol of this compound in 30 mL of 95% ethanol in a 100 mL flask with gentle warming if necessary.

-

Rationale: Ethanol is used as it dissolves both the organic ligand and, to some extent, the metal salt, providing a homogeneous reaction medium.

-

-

Metal Salt Solution Preparation: In a separate beaker, dissolve 1.0 mmol of copper(II) acetate monohydrate in 20 mL of a 1:1 ethanol/water mixture.

-

Rationale: A mixed solvent system is used to ensure complete dissolution of the hydrated metal salt.

-

-

Complexation Reaction: Slowly add the copper(II) acetate solution to the ligand solution while stirring continuously at room temperature. A color change and the formation of a precipitate should be observed.

-

Rationale: A 2:1 ligand-to-metal molar ratio is used to form the neutral ML₂ complex. Slow addition prevents localized high concentrations and promotes the growth of well-formed crystals.

-

-

pH Adjustment: While stirring, add dilute ammonia solution dropwise until the solution is faintly basic (pH ~7.5-8.0, check with pH paper). A more distinct color change and increased precipitation should occur.

-

Rationale: The ligand chelates in its enolate (deprotonated) form. The base facilitates this deprotonation, shifting the equilibrium towards complex formation.

-

-

Digestion of Precipitate: Gently heat the reaction mixture to about 60°C and maintain this temperature with stirring for 30 minutes.

-

Rationale: This process, known as digestion, encourages smaller, imperfect crystals to redissolve and reprecipitate onto larger, purer crystals, improving the quality and filterability of the product.

-

-

Isolation: Allow the mixture to cool to room temperature, then cool further in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing and Drying: Wash the collected solid with two small portions of cold 50% ethanol/water, followed by a small portion of cold ethanol to remove unreacted starting materials and water. Dry the complex in a desiccator over anhydrous CaCl₂.[20]

-

Rationale: Washing with a cold solvent mixture minimizes the loss of the product due to dissolution while effectively removing impurities.

-

Protocol 2: Spectrophotometric Determination of Cu(II) Ions

This protocol provides a workflow for quantifying the concentration of an unknown copper(II) solution.

Figure 3: Workflow for spectrophotometric determination of a metal ion.

Procedure:

-

Preparation of Standard Solutions: Prepare a series of copper(II) standard solutions (e.g., 0, 2, 4, 6, 8, 10 mg/L) by diluting a certified stock solution.

-

Preparation of Reagent: Prepare a 0.1% (w/v) solution of this compound in 50% ethanol. Prepare an acetate buffer solution of pH 5.5.

-

Color Development: In a series of 10 mL volumetric flasks, add 1 mL of each standard solution (and the unknown sample solution to another flask). To each flask, add 2 mL of the acetate buffer and 1 mL of the this compound reagent. Dilute to the mark with deionized water and mix well.

-

Rationale: The buffer maintains a constant pH, which is crucial for reproducible complex formation and color intensity.

-

-

Absorbance Measurement: Allow the solutions to stand for 15 minutes for the color to fully develop. Using a spectrophotometer, measure the absorbance of each solution at the λmax of the Cu(II)-benzoylacetaldehyde complex against the 0 mg/L standard (the blank).

-

Rationale: Measuring at λmax provides the highest sensitivity and adherence to the Beer-Lambert Law.

-

-

Calibration and Quantification: Plot a graph of absorbance versus the concentration of the standard solutions. This is the calibration curve. Determine the concentration of the unknown sample by interpolating its absorbance on the curve.

Characterization of Metal Complexes

Confirming the identity and structure of the synthesized complexes is a critical, self-validating step.

| Technique | Purpose | Expected Observations for [Cu(C₉H₇O₂)₂] |

| FT-IR Spectroscopy | To identify functional groups and confirm coordination. | Disappearance of the broad enolic O-H stretch. A significant downward shift of the C=O stretching frequency (e.g., from ~1600 cm⁻¹ to a lower wavenumber) upon coordination. Appearance of new bands in the low-frequency region (400-600 cm⁻¹) corresponding to Cu-O vibrations.[21] |

| UV-Vis Spectroscopy | To study electronic transitions. | Intense bands in the UV region due to π→π* and n→π* transitions within the ligand. A new, broad, and less intense band in the visible region (e.g., 500-700 nm) due to d-d electronic transitions of the Cu(II) center, which is responsible for the color of the complex.[12] |

| Molar Conductivity | To determine if the complex is ionic or neutral. | The molar conductance value in a non-coordinating solvent (like DMF or Chloroform) should be very low, confirming the non-electrolytic, neutral nature of the complex.[22] |

| Magnetic Susceptibility | To determine the number of unpaired electrons. | For a Cu(II) (d⁹) complex, the magnetic moment should correspond to one unpaired electron (typically ~1.7-2.2 B.M.). |

| X-ray Crystallography | To determine the precise 3D molecular structure. | Provides definitive proof of the coordination geometry (e.g., square planar or distorted tetrahedral), bond lengths, and bond angles.[23][24][25] |

Table 1: Common techniques for the characterization of this compound-metal complexes.

References

-

Gota, V. S. (2010). β-Diketones: Coordination and Application. ResearchGate. Request PDF available at [Link]

-

Contento, M. (2021). The evolution of β-diketone or β-diketophenol ligands and related complexes. ResearchGate. Request PDF available at [Link]

-

Urbaniak, W., et al. (2011). Properties and application of diketones and their derivatives. Repository of University of Technology and Life Sciences in Bydgoszcz. Retrieved from [Link]

-

Ahmed, A. A., et al. (2017). Synthesis and Characterization of Divalent Transition Metals Complexes of Schif Bases Derived From O-Phenylenediamine and Benzoylacetone and Related Species. ResearchGate. Retrieved from [Link]

-

Al-Amiery, A. A., et al. (2022). Synthesis and characterization of different complexes derived from Schiff base and evaluation as a potential anticancer, antimicrobial, and insecticide agent. National Center for Biotechnology Information (PMC). Retrieved from [Link]

-

Ekennia, A. C., et al. (2021). Keto-enol tautomerism of benzoylacetone (β-diketone). ResearchGate. Retrieved from [Link]

-

Kohler, E. P., & Chadwell, H. M. (1922). Benzalacetophenone. Organic Syntheses, 2, 1. Retrieved from [Link]

-

Gaber, M., et al. (2022). Design, Synthesis, Spectroscopic Inspection, DFT and Molecular Docking Study of Metal Chelates Incorporating Azo Dye Ligand for Biological Evaluation. National Center for Biotechnology Information (PMC). Retrieved from [Link]

-

Wikipedia. (n.d.). Stability constants of complexes. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). NIST Critically Selected Stability Constants of Metal Complexes Database. Retrieved from [Link]

-

Ibrahim, S. K., et al. (2020). Synthesis and Characterization of Some Metal Complexes with New Ligand(C15H10N4O7SCl) & Theoretical Treatment. Systematic Reviews in Pharmacy, 11(12), 1640-1648. Retrieved from [Link]

-

Cajnko, M. M., et al. (2019). Keto-enol tautomerism and the formation of chelate. ResearchGate. Retrieved from [Link]

-

Fuson, R. C., & Horning, E. C. (1941). Flavone. Organic Syntheses, 21, 47. Retrieved from [Link]

-

da Silva, J. P., et al. (2023). Keto-enol tautomerism in the development of new drugs. Frontiers in Chemistry, 11, 1248911. Retrieved from [Link]

-

Patil, V. B., & Rajput, P. R. (2012). Synthesis and characterization of transition metal complexes with newly synthesized substituted benzothiazole. Journal of Chemical and Pharmaceutical Research, 4(2), 1045-1049. Retrieved from [Link]

-

Blackman, A. G., et al. (2007). X-Ray crystal structure of complex 13, showing the crystallographic numbering. ResearchGate. Retrieved from [Link]

-

Healy, P. C., et al. (2015). Synthesis and Characterization of Metal Complexes with Schiff Base Ligands. Journal of Chemical Education, 92(4), 701-705. Retrieved from [Link]

-

Powell, K. J. (2009). IUPAC Publications of Compilations and Critical Evaluations of Stability Constants. IUPAC. Retrieved from [Link]

-

The Schreiner Research Group at RMC. (n.d.). X-ray Structures. Retrieved from [Link]

-

Apak, R., et al. (2022). Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. MDPI. Retrieved from [Link]

-

Cole, J. C., et al. (1999). X-ray and neutron diffraction study of benzoylacetone in the temperature range 8-300 K: Comparison with other cis-enol molecules. ResearchGate. Retrieved from [Link]

-

Khan, M., & Asiri, A. M. (2021). Stability Constants of Metal Complexes in Solution. ResearchGate. Retrieved from [Link]

-

Kumar, V., & Chauhan, A. (2021). Techniques for Metal Ion Determination in Samples. ResearchGate. Retrieved from [Link]

-

Deacon, M. (1995). Metal Chelation in Separation Science. DORAS | DCU Research Repository. Retrieved from [Link]

-

Irving, H., & Rossotti, H. S. (1954). Stability Constants of Some Transition Metal Complexes with Schiff Bases Derived from Salicylaldehyde & m-Aminophenol or m-A. Journal of the Chemical Society, 2904-2910. Retrieved from [Link]

-

Flora, S. J. S., & Pachauri, V. (2010). Chelation in Metal Intoxication. International Journal of Environmental Research and Public Health, 7(7), 2745-2788. Retrieved from [Link]

-